molecular formula C11H15N2NaO3 B14496304 5-Ethyl-5-(1-methyl-3-butenyl)barbituric acid, sodium salt CAS No. 64038-19-3

5-Ethyl-5-(1-methyl-3-butenyl)barbituric acid, sodium salt

Cat. No.: B14496304
CAS No.: 64038-19-3
M. Wt: 246.24 g/mol
InChI Key: VHFBPOKVCYITTJ-UHFFFAOYSA-M
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Description

5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound with a unique structure that includes a pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multiple steps. The starting materials and reagents used in the synthesis are carefully selected to ensure high yield and purity. Common synthetic routes include:

    Formation of the Pyrimidinedione Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethyl and Methyl-Butenyl Groups: These groups are introduced through alkylation reactions using suitable alkylating agents.

    Sodiooxy Substitution: The final step involves the substitution of a hydroxyl group with a sodiooxy group, typically using sodium hydride or sodium methoxide as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sodiooxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-5-(1-methyl-3-butenyl)-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a hydroxyl group instead of a sodiooxy group.

    5-Ethyl-5-(1-methyl-3-butenyl)-2-chloro-4,6(1H,5H)-pyrimidinedione: Similar structure but with a chloro group instead of a sodiooxy group.

Uniqueness

5-Ethyl-5-(1-methyl-3-butenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its sodiooxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

64038-19-3

Molecular Formula

C11H15N2NaO3

Molecular Weight

246.24 g/mol

IUPAC Name

sodium;5-ethyl-5-pent-4-en-2-ylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C11H16N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1

InChI Key

VHFBPOKVCYITTJ-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=O)NC(=O)[N-]C1=O)C(C)CC=C.[Na+]

Origin of Product

United States

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